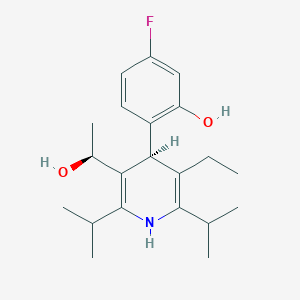
(aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with ethyl, fluoro, hydroxy, and isopropyl groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various substituents are introduced through electrophilic aromatic substitution reactions.
Introduction of the Fluoro and Hydroxy Groups: Fluorination can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions. Hydroxylation might involve the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Alkylation: The ethyl and isopropyl groups are introduced via alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under suitable conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidizing Agents: PCC, m-CPBA
Reducing Agents: Pd/C, hydrogen gas
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of a piperidine derivative
Substitution: Formation of methoxy-substituted derivatives
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features could make it a candidate for binding studies or as a probe in biochemical assays.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The presence of the fluoro and hydroxy groups suggests potential activity as a drug candidate, possibly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity profile make it suitable for various industrial processes.
作用機序
The mechanism by which (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro and hydroxy groups could play a role in binding to active sites or influencing the compound’s overall pharmacokinetics.
類似化合物との比較
Similar Compounds
- (aS,4S)-5-Ethyl-4-(4-chloro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
- (aS,4S)-5-Ethyl-4-(4-fluoro-2-methoxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol
Uniqueness
Compared to similar compounds, (aS,4S)-5-Ethyl-4-(4-fluoro-2-hydroxyphenyl)-a-methyl-2,6-bis(1-methylethyl)-3-pyridinemethanol is unique due to the specific combination of substituents on the pyridine ring. The presence of both fluoro and hydroxy groups in specific positions can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C21H30FNO2 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
2-[(4S)-3-ethyl-5-[(1S)-1-hydroxyethyl]-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol |
InChI |
InChI=1S/C21H30FNO2/c1-7-15-19(16-9-8-14(22)10-17(16)25)18(13(6)24)21(12(4)5)23-20(15)11(2)3/h8-13,19,23-25H,7H2,1-6H3/t13-,19+/m0/s1 |
InChIキー |
DFUMBTGBUROVGN-ORAYPTAESA-N |
異性体SMILES |
CCC1=C(NC(=C([C@H]1C2=C(C=C(C=C2)F)O)[C@H](C)O)C(C)C)C(C)C |
正規SMILES |
CCC1=C(NC(=C(C1C2=C(C=C(C=C2)F)O)C(C)O)C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
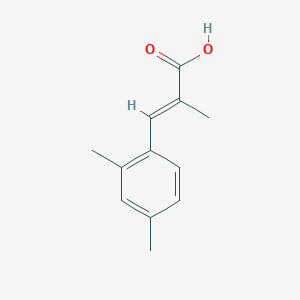
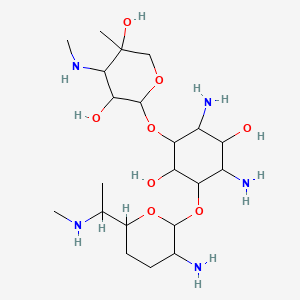


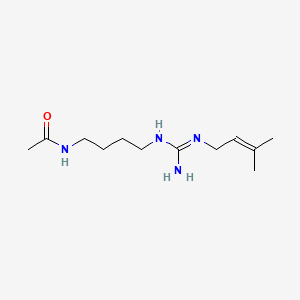
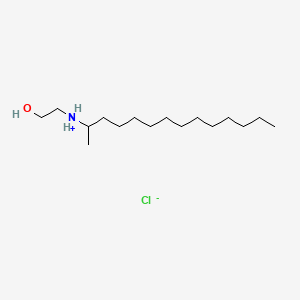
![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
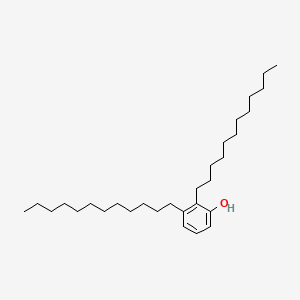

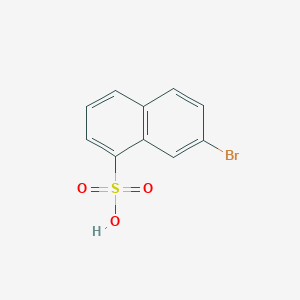
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
